4,4,4-trifluoro-3-hydroxy-N-(naphthalen-1-yl)-3-(trifluoromethyl)butanamide
Description
This fluorinated butanamide derivative features a naphthalen-1-yl group linked via an amide bond to a highly substituted trifluoromethylated hydroxybutanamide backbone.
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-N-naphthalen-1-yl-3-(trifluoromethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NO2/c16-14(17,18)13(24,15(19,20)21)8-12(23)22-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,24H,8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLMDMGLJHUNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149516 | |
| Record name | 4,4,4-Trifluoro-3-hydroxy-N-1-naphthalenyl-3-(trifluoromethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438230-76-3 | |
| Record name | 4,4,4-Trifluoro-3-hydroxy-N-1-naphthalenyl-3-(trifluoromethyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438230-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-3-hydroxy-N-1-naphthalenyl-3-(trifluoromethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
The compound 4,4,4-trifluoro-3-hydroxy-N-(naphthalen-2-yl)butanamide (4n/4o) serves as a direct structural analog, differing only in the substitution position of the naphthalene ring (2-yl vs. 1-yl). Key distinctions include:
Fluorinated Amides and Bioorganic Relevance
Fluorinated amides are widely explored in medicinal chemistry due to fluorine’s ability to enhance bioavailability and metabolic resistance . For example:
- 3-Chloro-N-phenyl-phthalimide (): A chloro-substituted phthalimide used in polymer synthesis. Unlike the target compound, it lacks fluorine but shares aromatic amide features, highlighting divergent applications (materials science vs.
- Fluorinated prostaglandins/purines (): These compounds demonstrate how trifluoromethyl groups improve target binding and stability. The target compound’s dual trifluoromethylation may offer similar advantages in drug design.
Comparison with Complex Heterocycles
The pyrazole-carboxamide derivative 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) () shares a naphthalene sulfonamide group but incorporates bromo and chloro substituents. While structurally distinct, its synthesis via NaH/THF-mediated coupling contrasts with the photoredox methods used for 4n/4o, underscoring the diversity of approaches for naphthalene-containing amides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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